M351-0056

Description

Properties

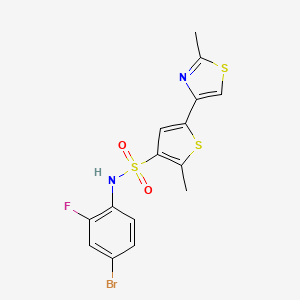

Molecular Formula |

C15H12BrFN2O2S3 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide |

InChI |

InChI=1S/C15H12BrFN2O2S3/c1-8-15(6-14(23-8)13-7-22-9(2)18-13)24(20,21)19-12-4-3-10(16)5-11(12)17/h3-7,19H,1-2H3 |

InChI Key |

VWQLSIBNGFNHPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C2=CSC(=N2)C)S(=O)(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of M351-0056

Core Mechanism of Action: A Novel Modulator of the VISTA Immune Checkpoint

M351-0056 is a novel, low molecular weight compound identified as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a critical negative immune-checkpoint protein.[1][2] VISTA is known to regulate a wide range of immune responses, and this compound represents a significant development as a small molecule agent capable of targeting this protein to treat autoimmune diseases and inflammation.[1][2]

The primary mechanism of action of this compound is to bind to VISTA and enhance its immunosuppressive functions.[3][4] This agonistic activity leads to several downstream effects on T-cells and other immune cells. In vitro studies have demonstrated that this compound suppresses the proliferation of peripheral blood mononuclear cells (PBMCs) and reduces the secretion of inflammatory cytokines from both PBMCs and human CD4+ T cells.[1][2] Furthermore, the compound promotes the conversion of T cells into Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[1]

The signaling cascade modulated by this compound's interaction with VISTA is believed to involve the JAK2-STAT2 pathway.[1][2] Treatment with this compound has been shown to decrease the expression of key components of this pathway, including JAK2 and STAT2, as well as reduce the phosphorylation of these proteins in PBMCs.[1] In addition to the JAK2-STAT2 pathway, this compound has also been shown to ameliorate systemic lupus erythematosus (SLE) by inhibiting the activation of type I interferon (IFN-I) signaling and the noncanonical NF-κB pathway.[5][6]

The therapeutic potential of this compound has been demonstrated in preclinical models of autoimmune disease. Daily administration of the compound was effective in ameliorating imiquimod-induced psoriasis-like dermatitis in mice.[1][2] It has also been shown to alleviate lupus-like disease in mouse models.[3][5] These findings underscore the potential of this compound as a lead compound for the development of new therapies for autoimmune and inflammatory disorders.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) | 12.60 ± 3.84 μM | Human VISTA-extracellular domain | [1][2] |

| IL-2 Production Inhibition | Dose-dependent inhibition at 25 or 50 μM | Jurkat cells | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action on the VISTA-JAK2-STAT2 signaling pathway.

Experimental Workflow for In Vivo Psoriasis Model

References

- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

M351-0056: A Novel Small Molecule VISTA Agonist for Immune Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

V-domain immunoglobulin suppressor of T-cell activation (VISTA), also known as VSIR, is a critical negative checkpoint regulator that plays a pivotal role in maintaining immune homeostasis. As a member of the B7 family of immunoregulatory proteins, VISTA is primarily expressed on hematopoietic cells and functions to suppress T-cell activation, thereby preventing excessive immune responses and autoimmunity. The development of therapeutic agents that modulate VISTA activity presents a promising strategy for the treatment of autoimmune diseases and certain cancers. M351-0056 is a novel, low molecular weight compound that has been identified as a potent agonist of VISTA, demonstrating significant immunomodulatory effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 12.60 ± 3.84 μM | Microscale Thermophoresis (MST) | [1][2] |

| Assay | Effect of this compound | Key Findings | Reference |

| Cytokine Secretion (Human PBMCs) | Decreased secretion of IFN-γ, TNF-α, IL-17A, and IL-1β | This compound enhances the inhibitory function of VISTA on pro-inflammatory cytokine production. | [1][2] |

| T-Cell Proliferation (Human PBMCs) | Suppressed proliferation | The compound inhibits T-cell expansion, a key process in autoimmune responses. | [1][2][3] |

| Regulatory T-Cell (Treg) Conversion | Enhanced conversion of human T-cells into Foxp3+ Tregs | This compound promotes the generation of immunosuppressive Treg populations. | [1] |

| Mouse Model | Treatment Effect | Key Outcomes | Reference |

| Imiquimod-Induced Psoriasis-like Dermatitis | Ameliorated skin inflammation | Reduced ear thickness, and decreased mRNA and protein levels of inflammatory cytokines (IFN-γ, TNF-α, IL-17A, IL-1β) in skin lesions. | [1] |

| Chronic Graft-versus-Host Disease (cGVHD)-induced Lupus | Alleviated lupus-like disease progression | Reduced autoantibody levels, inflammatory cytokines, and chemokines; inhibited immune cell expansion. | [3][4] |

| MRL/lpr Lupus-prone Mice | Alleviated lupus-like disease progression | Similar beneficial effects on autoimmune parameters as observed in the cGVHD model. | [3][4] |

Mechanism of Action and Signaling Pathways

This compound functions as a VISTA agonist, enhancing its natural immunosuppressive activity.[1] Studies have elucidated two primary signaling pathways through which this compound exerts its effects: the JAK2-STAT2 pathway and the inhibition of the IFN-I and noncanonical NF-κB pathways.[1][3]

VISTA-Mediated Immunosuppression via the JAK2-STAT2 Pathway

RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound revealed differential gene expression associated with the JAK2-STAT2 signaling pathway.[1] This suggests that upon binding of this compound to VISTA, a downstream signaling cascade is initiated, leading to the modulation of immune responses.

Inhibition of IFN-I and Noncanonical NF-κB Pathways in Lupus Models

In mouse models of lupus, this compound was found to ameliorate disease by inhibiting the aberrantly activated type I interferon (IFN-I) signaling and the noncanonical NF-κB pathway in monocytes.[3][4] This highlights a distinct mechanism of action relevant to the pathophysiology of systemic lupus erythematosus.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homology Modeling and Virtual Screening

The three-dimensional structure of the VISTA extracellular domain was generated using homology modeling.[2] This model was then utilized for a virtual screening campaign of a small molecule library to identify potential VISTA-binding compounds.[1] The binding poses of the hit compounds were visually inspected to select candidates for further biological evaluation, leading to the identification of this compound.[2]

Microscale Thermophoresis (MST)

MST was employed to quantitatively determine the binding affinity of this compound to the human VISTA-extracellular domain (VISTA-ECD).[1] In this assay, purified VISTA-ECD protein is labeled with a fluorescent dye. A serial dilution of this compound is then incubated with the labeled protein. The samples are subjected to a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in the thermophoretic movement upon ligand binding are used to calculate the dissociation constant (KD).

PBMC Proliferation and Cytokine Secretion Assays

Human PBMCs were used to assess the functional activity of this compound.[1] For proliferation assays, PBMCs were labeled with a fluorescent dye such as CFSE and stimulated with mitogens (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence or absence of this compound. Cell proliferation was measured by flow cytometry as the dilution of the fluorescent dye over time. For cytokine analysis, cell culture supernatants were collected after a defined incubation period and the concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-17A, IL-1β) were quantified using ELISA or multiplex bead-based assays.[1][3]

Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model

BALB/c mice received a daily topical application of imiquimod (B1671794) cream on their shaved back and ear to induce a psoriasis-like skin inflammation.[1] this compound was administered daily to the treated group. The severity of the skin inflammation was assessed by measuring ear thickness and scoring the extent of erythema, scaling, and skin thickness. At the end of the study, skin and serum samples were collected for histological analysis and measurement of inflammatory cytokine levels by quantitative RT-PCR and ELISA.[1]

Chronic Graft-versus-Host Disease (cGVHD) and MRL/lpr Mouse Models of Lupus

To evaluate the efficacy of this compound in systemic lupus erythematosus, two mouse models were utilized: a cGVHD-induced model and the MRL/lpr spontaneous lupus model.[3] In the cGVHD model, lupus-like disease is induced in recipient mice through the transfer of allogeneic splenocytes. MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human lupus. In both models, mice were treated with this compound, and various disease parameters were monitored, including autoantibody levels in the serum, kidney damage (proteinuria and histopathology), and the expansion of pathogenic immune cell populations in lymphoid organs.[3][4]

Conclusion

This compound is a promising preclinical candidate that acts as a VISTA agonist with potent immunomodulatory properties. Its ability to suppress T-cell responses, promote the generation of regulatory T-cells, and ameliorate disease in animal models of psoriasis and lupus underscores its therapeutic potential for the treatment of autoimmune and inflammatory disorders. The elucidation of its mechanism of action through the JAK2-STAT2, IFN-I, and noncanonical NF-κB pathways provides a solid foundation for its further development and clinical translation. This technical guide summarizes the critical data and methodologies that form the basis of our current understanding of this compound, offering a valuable resource for the scientific community.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. An Evaluation of the Spontaneous Proliferation of Peripheral Blood Mononuclear Cells in HTLV-1-Infected Individuals Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

M351-0056: A Novel Immunomodulatory Agent Targeting the VISTA Immune Checkpoint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

M351-0056 is a novel, low molecular weight compound that has demonstrated significant immunomodulatory activity by targeting the V-domain Ig suppressor of T cell activation (VISTA), a negative checkpoint regulator. Preclinical studies have shown that this compound can modulate immune responses both in vitro and in vivo, suggesting its therapeutic potential for autoimmune diseases and inflammation. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a modulator of VISTA, an immune checkpoint protein that belongs to the B7 family.[1][2][3][4] By binding to the extracellular domain of VISTA, this compound enhances its suppressive functions on T-cell activation.[1][3] This interaction leads to a downstream signaling cascade that ultimately dampens inflammatory responses.

Signaling Pathways

Two primary signaling pathways have been identified through which this compound exerts its immunomodulatory effects:

-

JAK2-STAT2 Pathway: In studies involving peripheral blood mononuclear cells (PBMCs) and human CD4+ T cells, this compound's modulation of VISTA was found to involve the JAK2-STAT2 pathway.[1][2][3]

-

IFN-I and Noncanonical NF-κB Pathway: In a murine model of lupus, this compound was shown to ameliorate disease progression by inhibiting the type I interferon (IFN-I) signaling pathway and the noncanonical NF-κB pathway.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Method | Source |

| Binding Affinity (KD) to human VISTA-ECD | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][2][3][4][7] |

| In Vitro Effect | Observation | Cell Types | Source |

| Cytokine Secretion | Decreased | PBMCs, human CD4+ T cells | [1][2][3][7] |

| Cell Proliferation | Suppressed | PBMCs | [1][2][3][7] |

| Foxp3+ T cells | Enhanced expression | Human T cells | [1][2][3] |

| In Vivo Model | Effect of this compound Treatment | Key Findings | Source |

| Imiquimod-induced psoriasis-like dermatitis in mice | Ameliorated skin inflammation | Decreased expression of inflammatory cytokines in psoriatic lesions | [1][2][3][7] |

| Chronic graft-versus-host disease (cGVHD) and MRL/lpr lupus mouse models | Alleviated lupus-like disease progression | Reduced autoantibodies, inflammatory cytokines, and chemokines; inhibited immune cell expansion | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may not reflect the exact procedures used in the original studies.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of a small molecule to a target protein.

Materials:

-

Purified human VISTA-extracellular domain (ECD) protein

-

This compound compound

-

Fluorescent labeling kit (e.g., NHS-ester dye)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Protein Labeling: Label the VISTA-ECD protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.

-

Sample Preparation:

-

Prepare a series of 16 1:1 serial dilutions of this compound in MST buffer.

-

Mix each dilution with a constant concentration of the labeled VISTA-ECD protein. The final concentration of the protein should be in the low nanomolar range.

-

-

Incubation: Incubate the mixtures at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

-

-

Data Analysis: The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (KD).

Cytometric Bead Array (CBA) for Cytokine Profiling

This protocol describes a method for the simultaneous measurement of multiple cytokines in a single sample.

Materials:

-

Cell culture supernatants from PBMC or CD4+ T cell cultures (treated with this compound or vehicle)

-

CBA kit with cytokine capture beads and phycoerythrin (PE)-conjugated detection antibodies

-

Wash buffer

-

Flow cytometer

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve using the provided cytokine standards.

-

Centrifuge cell culture supernatants to remove debris.

-

-

Assay Procedure:

-

Mix the cytokine capture beads.

-

Add the mixed beads to tubes containing either the standards or the unknown samples.

-

Add the PE-conjugated detection antibodies to each tube.

-

Incubate for 2-3 hours at room temperature, protected from light.

-

Wash the beads to remove unbound reagents.

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

The different bead populations are identified by their fluorescence intensity, and the amount of secreted cytokine is quantified by the PE signal.

-

-

Data Analysis: Analyze the data using appropriate software to determine the concentration of each cytokine in the samples based on the standard curve.[1][8][9][10][11]

CFSE-Based T-Cell Proliferation Assay

This protocol details a method to assess T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold culture medium.

-

Wash the cells twice with culture medium.

-

-

Cell Culture:

-

Plate the CFSE-labeled cells in 96-well plates.

-

Add T-cell stimuli and different concentrations of this compound or vehicle control.

-

Incubate for 3-5 days at 37°C.

-

-

Flow Cytometry:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis: Analyze the data by gating on the T-cell populations and examining the progressive halving of CFSE fluorescence, which indicates cell division.[12][13][14][15][16]

Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of this compound.[2][17][18][19][20]

Animals:

-

BALB/c or C57BL/6 mice

Materials:

-

Imiquimod (B1671794) cream (5%)

-

This compound formulation for administration (e.g., oral gavage)

-

Calipers for measuring ear thickness

Procedure:

-

Disease Induction:

-

Treatment:

-

Administer this compound or vehicle control to the mice daily, starting from the first day of imiquimod application.

-

-

Assessment:

-

Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.

-

Measure ear thickness daily using calipers.

-

At the end of the study, collect skin and blood samples for histological analysis and cytokine measurement.

-

Western Blot for JAK2-STAT2 Pathway Analysis

This protocol provides a general method for detecting the phosphorylation of JAK2 and STAT2.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE gels and blotting apparatus

-

Antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT2, anti-total-STAT2, and a loading control antibody (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[21][22][23][24][25]

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov.[26] Furthermore, there is no public record of an Investigational New Drug (IND) application being filed with the FDA for this compound.[27] This indicates that this compound is currently in the preclinical stage of development.

Conclusion

This compound is a promising preclinical immunomodulatory compound that targets the VISTA immune checkpoint. Its ability to suppress T-cell function and reduce inflammation in animal models of psoriasis and lupus suggests its potential as a therapeutic for autoimmune and inflammatory diseases. Further investigation is warranted to fully elucidate its mechanism of action and to determine its safety and efficacy in human subjects. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the continued exploration of this compound and other VISTA modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bdj.co.jp [bdj.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Cytokine measurement using cytometric bead arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. mucosalimmunology.ch [mucosalimmunology.ch]

- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. imavita.com [imavita.com]

- 20. rjptonline.org [rjptonline.org]

- 21. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. fda.gov [fda.gov]

M351-0056: A Novel VISTA Agonist for Autoimmune Disease Therapy

A Technical Overview for Researchers and Drug Development Professionals

Abstract

M351-0056 is a novel, small molecule compound identified as a potent agonist of the V-domain Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator of the immune system. Research has demonstrated its potential as a therapeutic agent for a range of autoimmune diseases by enhancing VISTA-mediated immunosuppressive pathways. This document provides a comprehensive technical guide on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Introduction to this compound and its Target: VISTA

V-domain immunoglobulin suppressor of T-cell activation (VISTA), a type I transmembrane protein, is a crucial immune checkpoint molecule that plays a significant role in maintaining peripheral tolerance and regulating T-cell responses.[1] Expressed on myeloid cells, tumor-infiltrating lymphocytes, and naive T cells, VISTA acts as both a receptor and a ligand to negatively regulate T-cell activation.[1] Its multifaceted role in immune regulation has made it a compelling target for therapeutic intervention in autoimmune diseases.[1][2]

This compound is a low molecular weight compound identified through virtual screening of a chemical library for its ability to bind to and modulate the activity of VISTA.[1][3] As a VISTA agonist, this compound enhances the natural immunosuppressive functions of this protein, offering a promising strategy for treating autoimmune conditions such as psoriasis and systemic lupus erythematosus (SLE).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Method | Source |

| Binding Affinity (KD) for human VISTA-extracellular domain | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][4] |

| Caption: Binding affinity of this compound to human VISTA. |

| In Vitro Efficacy | Observation | Cell Types | Source |

| Cytokine Secretion | Decreased | PBMCs, human CD4+ T cells | [1][4] |

| Cell Proliferation | Suppressed | PBMCs | [1][4] |

| Regulatory T cells (Tregs) | Enhanced expression of Foxp3+ | Human T cells | [1][4] |

| Caption: Summary of in vitro immunomodulatory effects of this compound. |

| In Vivo Efficacy (Imiquimod-Induced Psoriasis Mouse Model) | Observation | Source |

| Skin Inflammation | Ameliorated | [1] |

| Ear Thickness | Reduced | [1] |

| Inflammatory Cytokine mRNA and Protein in Lesions | Decreased | [1][4] |

| Caption: In vivo efficacy of this compound in a psoriasis model. |

| In Vivo Efficacy (cGVHD and MRL/lpr Lupus Mouse Models) | Observation | Source |

| Autoantibody Levels | Attenuated | [5][6] |

| Renal Injury | Attenuated | [5][6] |

| Inflammatory Cytokines and Chemokines | Attenuated | [5][6] |

| Immune Cell Expansion | Inhibited | [5][7] |

| Caption: In vivo efficacy of this compound in lupus models. |

Mechanism of Action: Signaling Pathways

This compound exerts its immunomodulatory effects by engaging VISTA and subsequently influencing downstream signaling pathways. The two primary pathways identified are the JAK2-STAT2 pathway and the IFN-I and noncanonical NF-κB pathway.

JAK2-STAT2 Signaling Pathway

RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound revealed differential gene expression associated with the JAK2-STAT2 signaling pathway.[1] This suggests that this compound, upon binding to VISTA, initiates a signaling cascade that involves the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 2 (STAT2), leading to the observed immunosuppressive effects.[1][4]

Caption: this compound activates the JAK2-STAT2 pathway via VISTA.

IFN-I and Noncanonical NF-κB Pathway

In the context of lupus-like disease models, this compound has been shown to ameliorate disease progression by inhibiting the activation of the type I interferon (IFN-I) and the noncanonical nuclear factor-κB (NF-κB) pathways.[5][6] VISTA deficiency has been linked to the exacerbation of lupus through the aberrant activation of these pathways, and this compound appears to counteract this by enhancing VISTA's inhibitory function.[5][7]

Caption: this compound inhibits IFN-I and noncanonical NF-κB pathways.

Experimental Protocols

Virtual Screening and Compound Identification

This compound was identified from a library of approximately 130,000 small molecules through a computational approach.[1] A homology model of the VISTA 3D structure was developed, followed by virtual screening and molecular docking to identify potential ligands.[1][8] The binding postures of the docked ligands were visualized to select promising candidates, including this compound.[1]

Caption: Workflow for the identification of this compound.

In Vitro Assays

The biological activity of this compound was assessed using in vitro experiments with human peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.[4]

-

Cytokine Secretion Assay: PBMCs or CD4+ T cells were stimulated in the presence or absence of this compound. Supernatants were collected, and cytokine levels (e.g., IFN-γ, IL-17) were measured by ELISA.

-

Cell Proliferation Assay: PBMCs were labeled with a fluorescent dye (e.g., CFSE) and stimulated. The proliferation was measured by flow cytometry based on dye dilution in the presence or absence of this compound.

-

Treg Conversion Assay: Naive T cells were cultured under Treg-polarizing conditions with and without this compound. The percentage of Foxp3+ cells was determined by flow cytometry.

In Vivo Animal Models

-

Imiquimod-Induced Psoriasis-like Dermatitis in Mice: Psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod (B1671794) cream.[1] Mice were treated daily with this compound, and disease severity was assessed by measuring ear thickness and histological analysis of skin biopsies.[1] Expression of inflammatory markers in the skin lesions was quantified by qPCR and immunohistochemistry.[1][4]

-

Lupus-like Disease Models (cGVHD and MRL/lpr mice): The therapeutic efficacy of this compound in systemic lupus erythematosus was evaluated in the chronic graft-versus-host disease (cGVHD) and the MRL/lpr mouse models.[5] Animals were treated with this compound, and disease progression was monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney pathology through histological staining.[5][9] Spleens were analyzed by flow cytometry to determine the expansion of various immune cell populations.[7][9]

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of autoimmune diseases. Its mode of action as a VISTA agonist, leading to the modulation of the JAK2-STAT2, IFN-I, and noncanonical NF-κB pathways, provides a strong rationale for its therapeutic potential.[4][5] The compound has demonstrated significant efficacy in vitro and in animal models of psoriasis and lupus.[1][5] Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this compound towards clinical development. This novel compound represents a significant step forward in the development of targeted therapies for autoimmune and inflammatory disorders.

References

- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Finding Suggests Treatment Approach for Autoimmune Diseases | NYU Langone News [nyulangone.org]

- 3. A Small Molecule Agonist Targeting VISTA - Protheragen [protheragen.com]

- 4. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imatinib and this compound enhance the function of - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

M351-0056: A Novel Modulator of VISTA-Mediated Cytokine Secretion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

M351-0056 is a novel, low molecular weight compound that has been identified as a modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] VISTA is a key negative checkpoint regulator that plays a crucial role in maintaining immune homeostasis. Dysregulation of VISTA has been implicated in the pathogenesis of various autoimmune diseases. This compound has demonstrated a significant capacity to reduce the secretion of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for autoimmune and inflammatory disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the immunomodulatory effects of this compound.

Data Presentation: Quantitative Effects of this compound on Cytokine Secretion

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of this compound on cytokine production.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Cytokine | This compound Concentration | Observed Effect | Reference |

| Jurkat Cells (overexpressing VISTA) | IL-2 | 25 µM | Dose-dependent inhibition of IL-2 production. | [5] |

| Jurkat Cells (overexpressing VISTA) | IL-2 | 50 µM | Further significant inhibition of IL-2 production compared to 25 µM. | [5] |

| Human CD4+ T Cells | IFN-γ, IL-17A, TNF-α, IL-2 | Not specified | Decreased cytokine secretion. | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | Reduced cytokine production. | [3] |

Quantitative data on the percentage of inhibition for human CD4+ T cells and PBMCs were not available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model

| Cytokine (mRNA expression in skin lesions) | Treatment | Observed Effect | Reference |

| IFN-γ, TNF-α, IL-1β, IL-17, IL-23 | This compound (oral administration) | Decreased mRNA and protein expression of inflammatory cytokines. | [1] |

Specific quantitative fold-change or percentage reduction values for in vivo cytokine mRNA and protein levels were not detailed in the referenced abstracts.

Core Mechanism of Action

This compound exerts its immunomodulatory effects by targeting the VISTA protein. It has a binding affinity (KD) for the human VISTA-extracellular domain of 12.60 ± 3.84 μM, as determined by microscale thermophoresis.[1][2][6] The proposed mechanism of action involves the modulation of downstream signaling pathways, primarily the JAK2-STAT2 pathway.[1] RNA-sequencing analysis of PBMCs treated with this compound revealed differential gene expression related to this pathway.[1] Furthermore, studies in a lupus mouse model suggest that VISTA agonists like this compound may also attenuate disease progression by inhibiting the noncanonical NF-κB pathway.[3][4]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Assessing Cytokine Secretion

Caption: Experimental workflow for cytokine secretion analysis.

Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the research of this compound.

In Vitro T-Cell Cytokine Secretion Assay

Objective: To quantify the effect of this compound on the secretion of cytokines from stimulated human T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

This compound stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

ELISA kits for target cytokines (e.g., human IFN-γ, IL-2, TNF-α, IL-17A)

-

Phosphate Buffered Saline (PBS)

-

DMSO (vehicle control)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C.

-

Cell Seeding: Wash the coated wells with sterile PBS. Seed PBMCs or purified CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Stimulation and Treatment: Add soluble anti-human CD28 antibody (e.g., 1-5 µg/mL) to the cell suspension. Add serial dilutions of this compound to the designated wells. Include a vehicle control group with DMSO at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.

-

Cytokine Quantification (ELISA): Quantify the concentration of target cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. This typically involves:

-

Coating a new 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected supernatants and a series of known standards.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

Reading the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve. Compare the cytokine levels in this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

Western Blot for Phosphorylated JAK2 and STAT2

Objective: To assess the effect of this compound on the phosphorylation status of JAK2 and STAT2 in immune cells.

Materials:

-

PBMCs or other suitable immune cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT2, anti-total-STAT2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-JAK2, anti-p-STAT2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total JAK2, total STAT2, and the loading control.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

RNA-Sequencing and Data Analysis

Objective: To identify differential gene expression in immune cells treated with this compound.

Materials:

-

PBMCs treated with this compound or vehicle control

-

RNA extraction kit

-

DNase I

-

RNA quality assessment system (e.g., Agilent Bioanalyzer)

-

RNA-seq library preparation kit

-

Next-generation sequencing (NGS) platform

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit. Perform DNase I treatment to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA.

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis Workflow:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads.

-

Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and identify genes that are differentially expressed between the this compound-treated and control groups.

-

Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and functions.

-

Conclusion

This compound is a promising small molecule modulator of the VISTA immune checkpoint, with demonstrated efficacy in reducing the secretion of key pro-inflammatory cytokines. Its mechanism of action, involving the JAK2-STAT2 and potentially the noncanonical NF-κB pathways, offers a targeted approach for the treatment of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

- 1. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. protheragen.com [protheragen.com]

VISTA-Mediated Pathways and the Agonist M351-0056: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the V-domain Ig Suppressor of T-cell Activation (VISTA)-mediated signaling pathways and the functional characteristics of the VISTA agonist, M351-0056. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this novel immune checkpoint and its modulation for therapeutic purposes.

Introduction to VISTA: A Unique Immune Checkpoint

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1][2] Unlike other well-characterized checkpoints like PD-1 and CTLA-4, which are typically induced upon T-cell activation, VISTA is constitutively expressed on various immune cells, including naive T cells, myeloid cells, and regulatory T cells (Tregs).[1][3] This unique expression pattern suggests a critical role for VISTA in maintaining immune homeostasis and peripheral tolerance.[2]

VISTA functions as a negative regulator of T-cell activation and proliferation, thereby suppressing immune responses.[1][4][5] High expression of VISTA in the tumor microenvironment (TME) has been associated with poor prognosis in several cancers, as it contributes to an immunosuppressive milieu that allows tumor cells to evade immune destruction.[5] VISTA can act as both a ligand and a receptor, adding complexity to its signaling mechanisms.[2]

VISTA-Mediated Signaling Pathways

VISTA exerts its immunomodulatory effects through intricate signaling pathways that are still being fully elucidated. The downstream consequences of VISTA engagement include the inhibition of T-cell proliferation and cytokine production. Two key interaction axes have been identified: VISTA-PSGL-1 and VISTA-VSIG-3.

VISTA-PSGL-1 Signaling Axis

VISTA interacts with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) in an acidic pH-dependent manner.[6][7] The tumor microenvironment is often characterized by acidic conditions, making this interaction particularly relevant in cancer immunology.[8][9][10] The binding of VISTA to PSGL-1 on T cells leads to the suppression of T-cell activation.

VISTA-VSIG-3 Signaling Axis

V-set and immunoglobulin domain-containing 3 (VSIG-3) has been identified as another ligand for VISTA.[4][11] The interaction between VISTA and VSIG-3 also results in the inhibition of T-cell function, including reduced proliferation and cytokine secretion.[4][11]

This compound: A Small Molecule Agonist of VISTA

This compound is a novel, low molecular weight compound identified through virtual screening that acts as an agonist of VISTA.[3] By enhancing VISTA's immunosuppressive functions, this compound holds therapeutic potential for autoimmune and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity of this compound to Human VISTA

| Parameter | Value | Method |

| KD | 12.60 ± 3.84 μM | Microscale Thermophoresis |

Data sourced from Hu et al., 2021.[3]

Table 2: In Vitro Effects of this compound

| Assay | Cell Type | Treatment | Outcome |

| Cytokine Secretion | PBMCs or human CD4+ T cells | This compound | Decreased |

| Proliferation | PBMCs | This compound | Suppressed |

| Treg Conversion | Human T cells | This compound | Enhanced Foxp3+ expression |

Data summarized from Hu et al., 2021.[3]

Table 3: In Vivo Efficacy of this compound in a Psoriasis Mouse Model

| Model | Treatment | Key Findings |

| Imiquimod-induced psoriasis-like dermatitis | Daily administration of this compound | Ameliorated skin inflammation, reduced ear thickness, decreased inflammatory cytokine mRNA and protein expression in psoriatic lesions |

Data summarized from Hu et al., 2021.[3]

Proposed Mechanism of Action of this compound

RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound revealed a differential gene expression profile implicating the JAK2-STAT2 signaling pathway.[3] this compound treatment led to a decrease in the gene expression of several components of this pathway, including IL-4R, IL-21R, IFNAR1, IFNGR1, JAK2, IRF9, STAT2, and PIAS3, as well as reduced phosphorylation of JAK2 and STAT2.[3] This suggests that this compound enhances VISTA-mediated immunosuppression, at least in part, through the downregulation of the JAK2-STAT2 pathway. Recent studies have also implicated the noncanonical NF-κB pathway in the therapeutic effects of this compound in models of lupus.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding this compound.

Microscale Thermophoresis (MST)

Objective: To determine the binding affinity of this compound to the human VISTA extracellular domain (ECD).

Protocol:

-

The human VISTA-ECD protein is labeled with a fluorescent dye.

-

This compound is prepared in a series of up to 16 serial dilutions.

-

The labeled VISTA-ECD protein is mixed with each dilution of this compound in equal volumes.

-

The mixtures are incubated at room temperature for 30 minutes in the dark.

-

Samples are loaded into MST capillaries.

-

A fluorescence scan is performed to locate the capillaries.

-

Thermophoresis is measured for each of the 16 samples to determine the binding affinity (KD).[15]

In Vitro T-cell Activation Assay

Objective: To assess the effect of this compound on T-cell activation.

Protocol:

-

96-well flat-bottom plates are coated with human VISTA-ECD protein (e.g., at 2.5 μg/mL).

-

Jurkat cells (a human T-cell line) or isolated human PBMCs/CD4+ T cells are added to the wells.

-

Cells are stimulated with anti-CD3 antibodies (e.g., OKT3 at 2.5 μg/mL) to induce T-cell activation.[16]

-

This compound is added to the cultures at various concentrations.

-

After a defined incubation period, cell proliferation is assessed (e.g., using CFSE staining and flow cytometry or a Resazurin-based assay).[4][16]

-

Supernatants are collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.[11]

-

For Treg conversion analysis, cells are stained for CD4, CD25, and Foxp3 and analyzed by flow cytometry.

Imiquimod-Induced Psoriasis-like Dermatitis in Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of skin inflammation.

Protocol:

-

A daily topical dose of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-6 consecutive days to induce a psoriasis-like phenotype.[1][17]

-

This compound is administered daily (e.g., intraperitoneally or orally) during the imiquimod treatment period.

-

Disease severity is monitored daily by measuring ear thickness with a caliper and scoring the back skin for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[1][17]

-

At the end of the experiment, skin and ear tissues are collected for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.[1]

-

Tissue homogenates can be prepared to measure the mRNA and protein levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by qPCR and ELISA, respectively.[1][17]

-

Spleens may be weighed and analyzed for immune cell populations by flow cytometry.[1]

References

- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 2. VISTA (protein) - Wikipedia [en.wikipedia.org]

- 3. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. assaygenie.com [assaygenie.com]

- 6. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VISTA is an acidic pH-selective ligand for PSGL-1 | Semantic Scholar [semanticscholar.org]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. A pair of promising immune checkpoints PSGL-1 and VISTA from immunotolerance to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VSIG-3 as a ligand of VISTA inhibits human T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontierspartnerships.org [frontierspartnerships.org]

An In-depth Technical Guide to the M351-0056-Modulated JAK2-STAT2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule M351-0056 has been identified as a novel modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] Emerging evidence indicates that this compound exerts its immunomodulatory effects through the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 2 (STAT2) signaling pathway. This technical guide provides a comprehensive overview of the this compound-mediated JAK2-STAT2 signaling axis, including quantitative data, detailed experimental protocols, and a visual representation of the pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development.

Introduction to this compound and VISTA

This compound is a low molecular weight compound that has been shown to target and modulate the function of VISTA, a negative checkpoint regulator that suppresses T-cell activation.[1][2] By interacting with VISTA, this compound has demonstrated the potential to influence a range of immune responses, making it a compound of interest for the treatment of autoimmune diseases and inflammation.[1][2] The mechanism of action of this compound has been linked to the JAK2-STAT2 signaling pathway, as revealed by RNA-sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with the compound.[1]

Quantitative Data

The binding affinity of this compound to the extracellular domain of human VISTA has been quantified, along with its effects on various cellular processes. This data is summarized in the tables below.

Table 1: Binding Affinity of this compound to Human VISTA

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][2] |

Table 2: In Vitro Effects of this compound

| Biological Effect | Cell Type | Outcome | Reference |

| Cytokine Secretion | Human PBMCs and CD4+ T cells | Decreased | [1][2] |

| Cell Proliferation | Human PBMCs | Suppressed | [1][2] |

| Regulatory T cells (Tregs) | Human T cells | Enhanced conversion to Foxp3+ Tregs | [1] |

This compound and the JAK2-STAT2 Signaling Pathway

RNA-sequencing studies have revealed that this compound treatment of PBMCs leads to differential expression of genes within the JAK2-STAT2 signaling pathway.[1] Specifically, the expression of several key receptors and signaling molecules is altered, leading to the modulation of downstream immune responses.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound through the VISTA-JAK2-STAT2 signaling pathway.

Caption: this compound modulation of the VISTA-JAK2-STAT2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

This model is used to assess the in vivo efficacy of this compound in an inflammatory skin disease model.

-

Animals: BALB/c or C57BL/6 mice are typically used.

-

Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara) is applied to the shaved back and right ear of the mice for 5-6 consecutive days.[3]

-

Treatment: this compound is administered daily, either prophylactically or therapeutically, starting from a specified day relative to the imiquimod application.

-

Assessment:

-

Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.[4]

-

Histological Analysis: At the end of the experiment, skin biopsies are taken for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate epidermal thickness (acanthosis) and immune cell infiltration.

-

Cytokine Analysis: Skin homogenates and serum can be analyzed for the expression of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17A, IL-1β) by qRT-PCR or ELISA.[1]

-

Microscale Thermophoresis (MST) for Binding Affinity

MST is used to quantify the binding affinity between this compound and VISTA.

-

Protein Labeling: The extracellular domain of human VISTA (VISTA-ECD) is fluorescently labeled according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).

-

Sample Preparation:

-

A series of dilutions of this compound are prepared in an appropriate buffer (e.g., PBS with 0.05% Tween-20).

-

The labeled VISTA-ECD is kept at a constant concentration.

-

The labeled protein and ligand dilutions are mixed and incubated.

-

-

Measurement: The samples are loaded into capillaries and the thermophoretic movement is measured using an MST instrument (e.g., Monolith NT.115).

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (KD) is determined by fitting the data to a binding curve.

RNA-Sequencing (RNA-Seq) and Analysis

RNA-Seq is employed to identify global changes in gene expression in response to this compound.

-

Cell Culture and Treatment: Human PBMCs are cultured and treated with this compound or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is isolated from the PBMCs using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Library Preparation and Sequencing:

-

RNA quality is assessed (e.g., using a Bioanalyzer).

-

mRNA is enriched using poly-A selection.

-

Sequencing libraries are prepared (e.g., using a TruSeq RNA Library Prep Kit, Illumina).

-

Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis Workflow:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Differential expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R.

-

Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify enriched signaling pathways, such as the JAK2-STAT2 pathway.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the differential expression of specific genes identified by RNA-Seq.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells as described for RNA-Seq, and then reverse-transcribed into cDNA using a reverse transcription kit.

-

Primer Design: Primers specific to the target genes (PDGFRα, IL-4R, IL-21R, IFNAR1, IFNGR1, JAK2, IRF9, STAT2, PIAS3, PTPN2) and a housekeeping gene (e.g., GAPDH, ACTB) are designed or obtained from a reliable source.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Western Blotting

Western blotting is used to analyze the protein levels and phosphorylation status of key signaling molecules.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against p-JAK2, JAK2, p-STAT2, and STAT2 overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound represents a promising small molecule modulator of the VISTA immune checkpoint with a mechanism of action that involves the JAK2-STAT2 signaling pathway. The data and protocols presented in this technical guide provide a foundational resource for further investigation into the therapeutic potential of this compound and the intricate role of the VISTA-JAK2-STAT2 axis in immune regulation. This information is intended to facilitate the design of future studies and accelerate the development of novel therapeutics targeting this pathway.

References

- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

The VISTA Agonist M351-0056: A Modulator of the IFN-I Noncanonical NF-κB Pathway in Autoimmunity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule M351-0056 and its mechanism of action involving the Type I Interferon (IFN-I) and noncanonical Nuclear Factor-kappa B (NF-κB) signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting these pathways in autoimmune diseases such as Systemic Lupus Erythematosus (SLE).

Core Concepts: this compound and the IFN-I Noncanonical NF-κB Axis

This compound is a novel small molecule agonist of the V-domain Ig suppressor of T cell activation (VISTA), a negative checkpoint regulator.[1][2] Research has demonstrated that this compound can ameliorate the progression of lupus-like disease in preclinical models by modulating the aberrantly activated IFN-I signaling and the noncanonical NF-κB pathway.[1] VISTA deficiency has been shown to exacerbate lupus-like disease in mice, suggesting a protective role for this immune checkpoint.[1] The therapeutic effects of this compound are attributed to its ability to enhance the immunosuppressive functions of VISTA, thereby inhibiting the pro-inflammatory cascades driven by IFN-I and the noncanonical NF-κB pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects on various biological parameters.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cell Type | Treatment | Cytokine | Concentration of this compound (µM) | % Inhibition / Reduction | Reference |

| Human PBMCs | LPS (1 µg/mL) | IL-6 | 25 | ~40% | [1] |

| Human PBMCs | LPS (1 µg/mL) | IL-6 | 50 | ~60% | [1] |

| Human PBMCs | LPS (1 µg/mL) | TNF-α | 25 | ~35% | [1] |

| Human PBMCs | LPS (1 µg/mL) | TNF-α | 50 | ~55% | [1] |

| Jurkat T cells | PMA/Ionomycin | IL-2 | 25 | ~20% | [1] |

| Jurkat T cells | PMA/Ionomycin | IL-2 | 50 | ~40% | [1] |

Table 2: In Vivo Effects of this compound in a Pristane-Induced Lupus Mouse Model

| Parameter | Treatment Group | Value (Mean ± SEM) | P-value vs. Vehicle | Reference |

| Serum Anti-dsDNA (OD450) | Vehicle | 1.5 ± 0.2 | - | [1] |

| This compound (25 mg/kg) | 0.8 ± 0.15 | < 0.01 | [1] | |

| Serum IFN-α (pg/mL) | Vehicle | 120 ± 15 | - | [1] |

| This compound (25 mg/kg) | 65 ± 10 | < 0.01 | [1] | |

| Splenic p-STAT1/STAT1 ratio | Vehicle | 0.8 ± 0.1 | - | [1] |

| This compound (25 mg/kg) | 0.4 ± 0.08 | < 0.05 | [1] | |

| Splenic p-p52/p100 ratio | Vehicle | 0.9 ± 0.12 | - | [1] |

| This compound (25 mg/kg) | 0.5 ± 0.09 | < 0.05 | [1] | |

| Splenic NIK expression | Vehicle | High | - | [1] |

| This compound (25 mg/kg) | Reduced | < 0.05 | [1] |

Table 3: In Vivo Effects of this compound in MRL/lpr Lupus Mice

| Parameter | Treatment Group | Value (Mean ± SEM) | P-value vs. Vehicle | Reference |

| Proteinuria (mg/24h) | Vehicle | 35 ± 5 | - | [1] |

| This compound (25 mg/kg) | 15 ± 3 | < 0.01 | [1] | |

| Serum Anti-dsDNA (OD450) | Vehicle | 2.0 ± 0.3 | - | [1] |

| This compound (25 mg/kg) | 1.1 ± 0.2 | < 0.01 | [1] | |

| Splenic Plasma Cells (%) | Vehicle | 12 ± 1.5 | - | [1] |

| This compound (25 mg/kg) | 6 ± 1.0 | < 0.01 | [1] | |

| Splenic Treg Cells (%) | Vehicle | 5 ± 0.8 | - | [1] |

| This compound (25 mg/kg) | 9 ± 1.2 | < 0.05 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the studies of this compound.

Animal Models of Systemic Lupus Erythematosus

-

Pristane-Induced Lupus Model:

-

Animals: Female BALB/c mice, 8-10 weeks old.[3]

-

Induction: A single intraperitoneal (i.p.) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane).[3] Control mice receive an equal volume of sterile saline.

-

Disease Monitoring: Development of autoantibodies (e.g., anti-dsDNA) is typically observed within 2-4 months.[3] Proteinuria and glomerulonephritis are also monitored as signs of kidney damage.[3]

-

This compound Treatment: this compound is administered daily via i.p. injection at a dose of 25 mg/kg, starting at a specified time point after pristane injection and continuing for the duration of the study.[1]

-

-

MRL/lpr Spontaneous Lupus Model:

-

Animals: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a severe lupus-like disease.

-

Disease Onset: These mice typically develop autoantibodies, lymphadenopathy, and glomerulonephritis starting at around 8-12 weeks of age.

-

This compound Treatment: Treatment with this compound (25 mg/kg, i.p. daily) is initiated at an early stage of disease development (e.g., 8-10 weeks of age) and continues for a specified period (e.g., 8-12 weeks).[1]

-

In Vitro Cell-Based Assays

-

Cell Culture:

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Jurkat T cells: A human T lymphocyte cell line, maintained in RPMI-1640 medium with 10% FBS.

-

-

Cytokine Production Assays:

-

PBMCs are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

-

Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Jurkat T cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

-

Supernatants are collected, and cytokine levels (e.g., IL-6, TNF-α, IL-2) are measured by Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits according to the manufacturer's instructions.[1]

-

Immunological and Molecular Analyses

-

Flow Cytometry:

-

Sample Preparation: Single-cell suspensions are prepared from spleens of treated and control mice.

-

Staining: Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers. For regulatory T cell (Treg) analysis, antibodies against CD4, CD25, and Foxp3 are used. For plasma cell analysis, antibodies against CD138 and B220 are used.

-

Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations. For Tregs, cells are first gated on CD4+ lymphocytes, followed by analysis of CD25 and Foxp3 expression.

-

Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to determine the percentage of different cell populations.

-

-

Western Blotting:

-

Protein Extraction: Total protein is extracted from splenocytes using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-p52, p100, NIK, and a loading control like GAPDH or β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Serum Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA. 96-well plates are coated with calf thymus dsDNA. Diluted serum samples are added, followed by an HRP-conjugated anti-mouse IgG antibody. The reaction is developed with a TMB substrate and stopped with sulfuric acid. Absorbance is read at 450 nm.

-

Serum Cytokines: Serum levels of cytokines such as IFN-α are measured using commercially available ELISA kits following the manufacturer's protocols.[1]

-

-

Quantitative Real-Time PCR (RT-qPCR):

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: RT-qPCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Ifna, Il6, Tnf) and a housekeeping gene (e.g., Gapdh).

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

-

This guide provides a comprehensive overview of the current understanding of this compound and its interaction with the IFN-I noncanonical NF-κB pathway. The provided data and protocols serve as a valuable resource for researchers and drug developers working to advance novel therapies for autoimmune diseases.

References

The Discovery of M351-0056: A Novel Low Molecular Weight Modulator of the VISTA Immune Checkpoint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, characterization, and proposed mechanism of action of M351-0056, a novel small molecule modulator of the V-domain Ig suppressor of T cell activation (VISTA), a critical negative immune checkpoint. Identified through a combination of homology modeling and virtual screening, this compound demonstrates a significant affinity for VISTA and exhibits promising immunomodulatory properties in both in vitro and in vivo models. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows, serving as a valuable resource for researchers in immunology and drug development.

Introduction: Targeting VISTA for Immunomodulation

V-domain immunoglobulin suppressor of T-cell activation (VISTA), also known as VSIR, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] It is primarily expressed on hematopoietic cells, with high levels found on myeloid cells and regulatory T cells (Tregs), and also on naive CD4+ and CD8+ T cells.[1] VISTA functions as both a ligand and a receptor, playing a crucial role in maintaining peripheral tolerance and suppressing T-cell mediated immunity.[1] Its multifaceted role in regulating innate and adaptive immune responses has positioned it as a key therapeutic target for a range of conditions, including autoimmune diseases and cancer.[1] While monoclonal antibodies targeting VISTA have been explored, the discovery of small molecule modulators offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This compound is a first-in-class low molecular weight compound identified as a modulator of VISTA, showing potential for the treatment of autoimmune and inflammatory diseases.[1]

The Discovery and Validation of this compound

The identification of this compound was a result of a systematic in silico and in vitro screening process designed to find novel small molecule binders of the VISTA protein.

Virtual Screening and Hit Identification

The discovery process began with the generation of a three-dimensional homology model of the VISTA protein structure.[1] This model served as the basis for a large-scale virtual screening campaign of a chemical library containing approximately 130,000 structurally diverse small molecules.[1] Through molecular docking simulations, candidate compounds were evaluated for their potential to bind to VISTA. Compound this compound emerged from this screening as a promising hit with a favorable predicted binding posture.[1]

Experimental Workflow for Discovery and Validation

The overall workflow for the discovery and subsequent validation of this compound is depicted below.

Quantitative Binding Affinity

The direct binding of this compound to the extracellular domain of human VISTA was quantified using microscale thermophoresis (MST). This technique measures the motion of fluorescently labeled molecules in a microscopic temperature gradient, which is altered upon binding to a ligand.

| Compound | Target | Method | Binding Affinity (KD) | Reference |

| This compound | Human VISTA-extracellular domain | Microscale Thermophoresis | 12.60 ± 3.84 µM | [1][2] |

In Vitro and In Vivo Pharmacological Profile

This compound was subjected to a battery of in vitro and in vivo assays to characterize its biological activity and therapeutic potential.

In Vitro Immunomodulatory Effects

In primary human peripheral blood mononuclear cells (PBMCs) and purified CD4+ T cells, this compound demonstrated significant immunomodulatory effects.

| Assay | Cell Type | Effect of this compound | Reference |

| Cytokine Secretion | PBMCs, CD4+ T cells | Decreased secretion of inflammatory cytokines | [1] |

| Cell Proliferation | PBMCs | Suppressed proliferation | [1] |

| Regulatory T cell (Treg) Conversion | Human T cells | Enhanced conversion into Foxp3+ Tregs | [1] |

In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound was evaluated in mouse models of inflammatory and autoimmune diseases.

| Disease Model | Key Findings | Reference |

| Imiquimod-induced psoriasis-like dermatitis | Ameliorated skin inflammation, reduced ear thickness, and decreased expression of inflammatory cytokines in psoriatic lesions. | [1][2] |